molecular formula C13H12BrNO4 B2855249 Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate CAS No. 860788-46-1

Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate

Cat. No. B2855249
CAS RN: 860788-46-1
M. Wt: 326.146
InChI Key: BAWHBUXVKJEXAW-UHFFFAOYSA-N
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Description

Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate, also known as BRD-K68174521, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods. The purpose of

Scientific Research Applications

Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has been extensively studied for its potential therapeutic applications. One of the most significant applications of this compound is its use as a potential drug candidate for the treatment of cancer. Studies have shown that Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation.

Mechanism of Action

The mechanism of action of Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate in cancer cells is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. For example, Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression and chromatin structure. Inhibition of HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the activity of HDACs. Additionally, Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been reported to yield high purity and good yield. Additionally, Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has been shown to have potent anti-cancer activity against various cancer cell lines, which makes it a promising drug candidate for further development. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate. One of the directions is to further investigate its mechanism of action in cancer cells. Understanding the molecular targets and signaling pathways involved in the anti-cancer activity of this compound may help in the development of more effective cancer therapies. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate in preclinical and clinical trials. Finally, there is a need to explore the potential applications of this compound in other disease conditions, such as inflammation and neurodegenerative disorders.
Conclusion
Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate is a promising chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been shown to have potent anti-cancer activity against various cancer cell lines. While its mechanism of action is not fully understood, studies have suggested that it may act by inhibiting the activity of HDACs and other signaling pathways involved in cancer cell growth and proliferation. Further research is needed to fully understand the potential therapeutic applications of Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate and its mechanism of action.

Synthesis Methods

Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate has been synthesized using various methods. One of the methods involves the reaction of 4-bromobenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate and ethanol. The resulting product is then treated with methyl iodide to obtain Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate. This method has been reported to yield high purity and good yield of the compound.

properties

IUPAC Name

methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-19-13(18)11-10(16)6-9(15-12(11)17)7-2-4-8(14)5-3-7/h2-5,9,11H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWHBUXVKJEXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CC(NC1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(4-bromophenyl)-2,4-dioxopiperidine-3-carboxylate

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